molecular formula C27H32I3N3O13 B130755 Pentaacetyliopamidol CAS No. 289890-55-7

Pentaacetyliopamidol

Cat. No. B130755
M. Wt: 987.3 g/mol
InChI Key: HTWGNAGGXTUGOV-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of Pentaacetyliopamidol involves a process for the preparation of pure non-ionic contrast agents . A solution of Pentaacetyliopamidol in methanol containing a catalytic amount of aqueous hydrochloric acid is heated at reflux for about 30 hours .


Molecular Structure Analysis

The molecular weight of Pentaacetyliopamidol is 987.27 . It has 13 hydrogen bond acceptors and 3 hydrogen bond donors . The exact mass of Pentaacetyliopamidol is 986.90700 .


Chemical Reactions Analysis

The chemical reactions involving Pentaacetyliopamidol are complex and involve various stages . The reactions vary with the reactants involved and the environment in which the reactions take place .


Physical And Chemical Properties Analysis

Pentaacetyliopamidol is an off-white solid . It has a molecular weight of 987.27 and a molecular formula of C27H32I3N3O13 . It has 13 hydrogen bond acceptors and 3 hydrogen bond donors .

properties

IUPAC Name

[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGNAGGXTUGOV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460400
Record name Penta-O-acetyliopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaacetyliopamidol

CAS RN

289890-55-7
Record name Pentaacetyliopamidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penta-O-acetyliopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAACETYLIOPAMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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